

# Technical Monograph: 5-Chloro-2-(trifluoromethyl)cinnamic acid

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

*Compound Name:* 5-Chloro-2-(trifluoromethyl)cinnamic acid

*CAS No.:* 773129-56-9

*Cat. No.:* B1644865

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## Executive Summary

This technical guide profiles **5-Chloro-2-(trifluoromethyl)cinnamic acid**, a specialized organofluorine building block used in the synthesis of advanced pharmaceutical intermediates. Characterized by the presence of an electron-withdrawing trifluoromethyl group at the ortho position and a chlorine atom at the meta position (relative to the acrylic acid moiety), this compound offers unique steric and electronic properties. It serves as a critical scaffold for modifying lipophilicity and metabolic stability in drug candidates, particularly in the development of anti-inflammatory agents, proton pump inhibitors, and antimicrobial therapeutics.

## Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Property	Specification
CAS Number	773129-56-9
IUPAC Name	(2E)-3-[5-Chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid
Molecular Formula	C <sub>10</sub> H <sub>6</sub> ClF <sub>3</sub> O <sub>2</sub>
Molecular Weight	250.60 g/mol
Appearance	White to off-white crystalline solid
Melting Point	165–170 °C (Predicted/Analogous range)
Solubility	Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
SMILES	<chem>OC(=O)/C=C/C1=CC(Cl)=CC=C1C(F)(F)F</chem>

## Structural Significance

- **Ortho-CF<sub>3</sub> Group:** Introduces significant steric bulk and metabolic resistance. It twists the phenyl ring out of planarity with the acrylic side chain, potentially improving selectivity for specific protein binding pockets.
- **5-Chloro Substituent:** Increases lipophilicity (LogP) and provides a handle for halogen bonding or filling hydrophobic pockets in target enzymes.

## Synthesis & Manufacturing Protocols

### Retrosynthetic Analysis

The most robust route for synthesizing CAS 773129-56-9 is the Knoevenagel Condensation. This pathway is preferred over the Heck reaction for this specific substrate due to the high cost of the corresponding aryl halide precursor and the operational simplicity of the condensation method.

Reaction Scheme: 5-Chloro-2-(trifluoromethyl)benzaldehyde + Malonic Acid → Product + CO<sub>2</sub> + H<sub>2</sub>O

## Detailed Experimental Protocol (Knoevenagel Route)

Note: This protocol is designed for a 10 mmol scale and utilizes a pyridine-piperidine catalytic system, which is the industry standard for sterically hindered aldehydes.

Reagents:

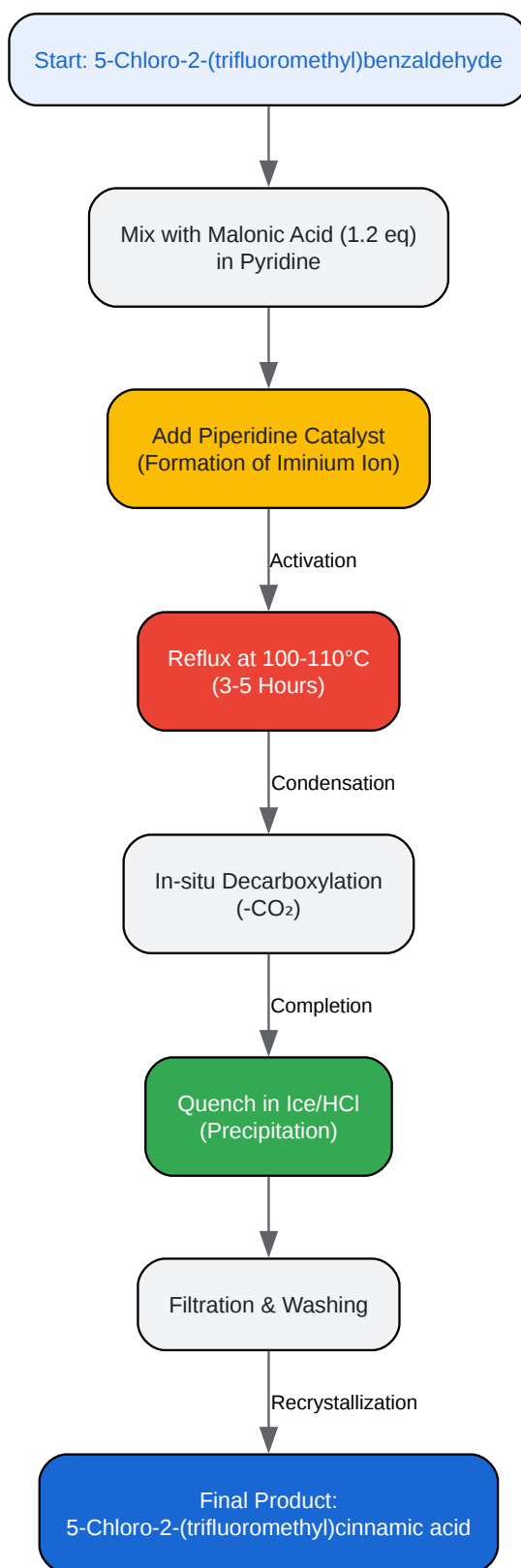
- 5-Chloro-2-(trifluoromethyl)benzaldehyde (2.08 g, 10 mmol)
- Malonic acid (1.25 g, 12 mmol, 1.2 equiv)
- Pyridine (5.0 mL, Solvent/Base)
- Piperidine (0.1 mL, Catalyst)
- HCl (2M, for acidification)[1]

Step-by-Step Methodology:

- Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Dissolution: Charge the flask with the benzaldehyde and malonic acid. Add pyridine as the solvent.[2][3] The solids should dissolve upon gentle stirring.
- Catalysis: Add piperidine (catalytic amount). Critical Step: The piperidine forms a reactive iminium ion intermediate with the aldehyde, accelerating the attack by the malonate enolate.
- Reflux: Heat the reaction mixture to 100–110°C for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexanes) or HPLC.
  - Checkpoint: Evolution of CO<sub>2</sub> bubbles indicates active decarboxylation.
- Quench: Cool the mixture to room temperature. Pour the reaction mass slowly into 50 mL of ice-cold water containing 10 mL of concentrated HCl.
  - Why: Acidification protonates the carboxylate salt, precipitating the free acid.
- Isolation: Stir the slurry for 30 minutes. Filter the white precipitate using a Büchner funnel.[3] Wash the cake with cold water (3 x 10 mL) to remove residual pyridine.

- Purification: Recrystallize the crude solid from Ethanol/Water (3:1 ratio).
  - Yield Expectation: 75–85%.

## Synthetic Workflow Visualization



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Caption: Step-by-step Knoevenagel condensation workflow for synthesizing CAS 773129-56-9.

[4]

## Applications in Drug Discovery[2][7][12] Bioisosterism & Pharmacophore Design

This compound acts as a bioisostere for unsubstituted cinnamic acids or caffeic acid derivatives.

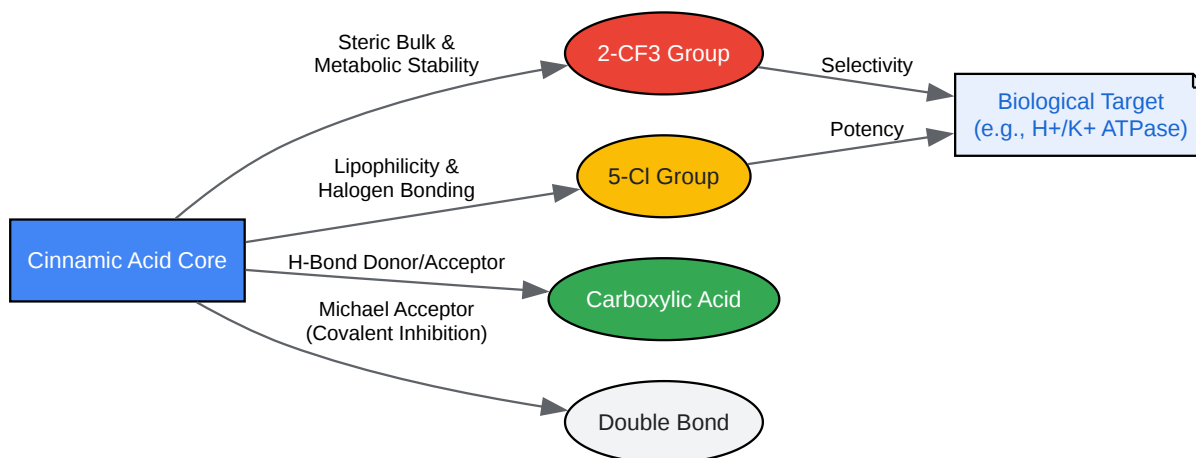
- **Metabolic Stability:** The C-F bonds in the trifluoromethyl group are resistant to cytochrome P450 oxidation, prolonging the half-life of the drug.
- **Acidity Modulation:** The electron-withdrawing nature of the  $-CF_3$  and  $-Cl$  groups lowers the pKa of the carboxylic acid (approx. pKa 3.5–4.0) compared to unsubstituted cinnamic acid (pKa ~4.4), altering ionization at physiological pH.

## Therapeutic Areas

Based on structural analogs, this scaffold is relevant in:

- **Gastroprotection:** Analogs like 2-(trifluoromethyl)cinnamic acid have shown efficacy in inhibiting  $H^+/K^+$ -ATPase (proton pumps), treating ulcers.[5]
- **Antimicrobial Agents:** The lipophilic nature allows better penetration of bacterial cell walls (Gram-positive targets).
- **Anti-inflammatory:** Inhibition of cyclooxygenase (COX) enzymes via the acrylic acid Michael acceptor moiety.

## Structure-Activity Relationship (SAR) Logic



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Caption: SAR map illustrating the functional contribution of each structural motif.

## Analytical Characterization

To validate the synthesis, the following analytical signals are diagnostic:

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz):
  - δ 12.5–13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
  - δ 7.6–7.8 ppm (d, 1H, J ~16 Hz): Vinylic proton α to the aromatic ring (trans-isomer).
  - δ 6.5–6.7 ppm (d, 1H, J ~16 Hz): Vinylic proton α to the carbonyl.
  - δ 7.5–8.0 ppm (m, 3H): Aromatic protons. The proton adjacent to the CF<sub>3</sub> group will show distinct splitting due to H-F coupling.
- <sup>19</sup>F NMR:
  - Single singlet peak around -60 to -63 ppm, characteristic of the Ar-CF<sub>3</sub> group.
- Mass Spectrometry (ESI-):

- $[M-H]^-$  peak at 249 m/z. Chlorine isotope pattern ( $^{35}\text{Cl}/^{37}\text{Cl}$ ) will be visible in a 3:1 ratio (249/251).

## Safety & Handling (SDS Highlights)

Signal Word: WARNING

Hazard Class	H-Code	Statement
Skin Irritation	H315	Causes skin irritation.[6][7]
Eye Irritation	H319	Causes serious eye irritation. [6][8][9][10]
STOT-SE	H335	May cause respiratory irritation.[6][7][8][9]

Precautionary Measures:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.
- Storage: Store in a cool, dry place. Keep container tightly closed. Hygroscopic potential is low, but moisture should be avoided to prevent caking.

## References

- National Institutes of Health (PMC). (2024). Synthesis and application of trifluoromethylpyridines as a key structural motif. Retrieved from [\[Link\]](#)

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- To cite this document: BenchChem. [Technical Monograph: 5-Chloro-2-(trifluoromethyl)cinnamic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1644865/docs#technical-monograph-5-chloro-2-trifluoromethyl-cinnamic-acid>]

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